molecular formula C8H5ClO2 B1316750 3-Formylbenzoyl chloride CAS No. 75650-38-3

3-Formylbenzoyl chloride

Cat. No. B1316750
CAS RN: 75650-38-3
M. Wt: 168.57 g/mol
InChI Key: LNRRJKXBZVUZHJ-UHFFFAOYSA-N
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Description

3-Formylbenzoyl chloride is a chemical compound with the molecular formula C8H5ClO2 . It has an average mass of 168.577 Da and a Monoisotopic mass of 167.997803 Da .


Molecular Structure Analysis

The molecular structure of 3-Formylbenzoyl chloride consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Formylbenzoyl chloride has a predicted boiling point of 269.6±23.0 °C and a predicted density of 1.322±0.06 g/cm3 .

Scientific Research Applications

Selective Reactions with α-Aryl Wittig Reagents

  • Study: The benzylic Wittig reagents were found to react with 4-formylbenzoyl chloride, showing selective attack at the formyl group. This specificity is not observed with non-stabilized ylids or stabilized ylid.
  • Significance: This research highlights the unique reactivity of 3-Formylbenzoyl chloride with specific Wittig reagents, opening avenues for selective synthesis in organic chemistry.
  • Source: (Wätjen, Dahl, & Buchardt, 1983)

Stabilization of Analogous Compounds

  • Study: Research has shown that silicon analogs of formyl chloride, which are unstable at room temperature, can be stabilized using Lewis donor-acceptor ligands.
  • Significance: This stabilization process is significant for the development of stable acyclic silacarbonyl compounds and could have implications for the use of 3-Formylbenzoyl chloride in similar stabilization efforts.
  • Source: (Ghadwal et al., 2012)

Synthesis of Poly(3-hydroxybenzoate)

  • Study: Poly(3-hydroxybenzoate) was synthesized using 3-(trimethylsiloxy)benzoyl chloride. This process involved bulk condensation and yielded high molecular weights.
  • Significance: The synthesis of poly(3-hydroxybenzoate) using 3-Formylbenzoyl chloride derivatives demonstrates its potential in polymer chemistry, particularly in creating materials with specific molecular weights and properties.
  • Source: (Kricheldorf, Zang, & Schwarz, 1982)

Electrochemistry of Ionic Liquids

  • Study: Investigation of the electrochemistry of ionic liquids identified impurity chloride and demonstrated a method to eliminate it, relevant for understanding the behavior of 3-Formylbenzoyl chloride in such environments.
  • Significance: This study is significant for understanding the electrochemical behavior of 3-Formylbenzoyl chloride in ionic liquid systems.
  • Source: (Xiao & Johnson, 2003)

Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives

  • Study: A synthetic route to 3-formylbenzenesulfonyl chloride derivatives was developed, showcasing the versatility of 3-Formylbenzoyl chloride in creating sulfonyl chloride derivatives.
  • Significance: This method demonstrates the potential of 3-Formylbenzoyl chloride in synthesizing a range of organic compounds, which can be useful in various chemical applications.
  • Source: (Bao et al., 2017)

Safety And Hazards

The safety data sheet for a similar compound, Benzoyl chloride, indicates that it is a combustible liquid that is harmful if swallowed. It causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .

properties

IUPAC Name

3-formylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRRJKXBZVUZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570369
Record name 3-Formylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylbenzoyl chloride

CAS RN

75650-38-3
Record name 3-Formylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-formylbenzoic acid (84 grams (g), 0.558 moles), thionyl chloride (80.5 g, 0.71 moles), and dimethylformamide (3 milliliters (ml)), in toluene (500 ml) was slowly warmed to 70° C. and stirred at that temperature for 2 hours. The toluene was eliminated in the rotavap to yield 97.7 g of 3-formylbenzoyl used in the next step as such.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
80.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PV Smirnov, TI Podol'skaya, NM Kvasha, RV Poponova… - Fibre Chemistry, 1989 - Springer
Conclusions By gas chromatograph-mass spectrometry, mass spectrometry, and liquid chromatography, the following possible contaminants in isophthaloyl chloride have been …
Number of citations: 3 link.springer.com
X Chang, D Sun, D Shi, G Wang, Y Chen… - … Pharmaceutica Sinica B, 2021 - Elsevier
This study was aimed to design the first dual-target small-molecule inhibitor co-targeting poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4), …
Number of citations: 47 www.sciencedirect.com
M Robello, H Zheng, M Saha, KMG Rosenker… - European Journal of …, 2022 - Elsevier
The wild-type p53 induced phosphatase 1 (Wip1), a member of the serine/threonine-specific PP2C family, is overexpressed in numerous human cancers. Wip1 dephosphorylates p53 …
Number of citations: 3 www.sciencedirect.com
ML Bolognesi, G Marucci, P Angeli… - Journal of medicinal …, 2001 - ACS Publications
… Removal of the solvent under reduced pressure afforded crude 3-formylbenzoyl chloride in a quantitative yield. A solution of this chloride (0.168 g, 1 mmol) in dioxane (5 mL) was added …
Number of citations: 19 pubs.acs.org

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